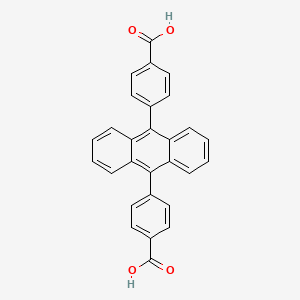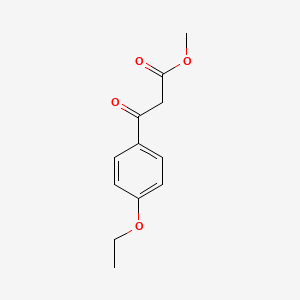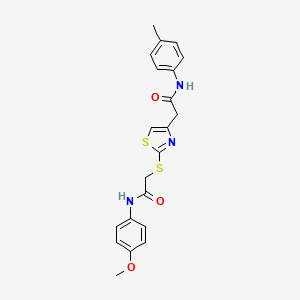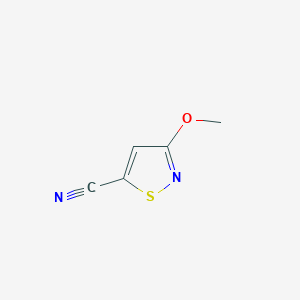
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as described in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Similarly, the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives involves the reaction of a menthyl sulfinate with benzylmagnesium chloride, followed by addition to a dihydroisoquinoline N-oxide . These methods suggest that the compound of interest could be synthesized through a multi-step process involving the formation of a tetrahydroquinoline derivative followed by sulfonamide formation.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The structure of tetrahydroquinoline derivatives can be confirmed by X-ray crystallography, as demonstrated by the determination of the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative . The molecular structure of the compound would likely be confirmed using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can include enzyme inhibitory activity, as seen with the acetylcholinesterase inhibition by a related compound . The kinetic mechanism of inhibition can be analyzed using Lineweaver-Burk plots and Dixon plots to determine inhibition constants and the nature of the inhibition (competitive or irreversible) . The compound of interest may also undergo similar reactions, potentially serving as an enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as crystallinity and unit-cell parameters, can be determined by X-ray powder diffraction (XRPD) . The chemical properties, such as enzyme inhibitory activity and binding affinities, can be evaluated through biochemical assays and computational docking studies . These methods would be relevant for analyzing the physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecular structure and interactions of related compounds have been thoroughly investigated, demonstrating the importance of intramolecular and intermolecular hydrogen bonding. These bonds contribute to the stability and reactivity of such compounds, facilitating their applications in drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011). The detailed molecular interactions provide a foundation for understanding how modifications in the structure could enhance biological activity or selectivity towards specific targets.
Synthesis and Chemical Properties
The synthesis of tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has shown significant antitumor activity, highlighting the potential of such compounds in medicinal chemistry and oncology research (Alqasoumi et al., 2010). Additionally, the rhodium-catalyzed cyanation of C-H bonds using related sulfonamide as a cyanating reagent opens new avenues for synthesizing benzonitrile derivatives, demonstrating the compound's versatility in organic synthesis (Chaitanya, Yadagiri, & Anbarasan, 2013).
Biological Applications and Potentials
Research on related compounds shows promising biological applications, including the development of new antitumor agents with potent efficacy compared to established drugs (Alqasoumi et al., 2010). Furthermore, the exploration of quinazoline derivatives for diuretic and antihypertensive agents reflects the potential of such chemical structures in addressing cardiovascular diseases (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-13-23(31-3)24(14-18(17)2)32(29,30)26-21-10-11-22-20(15-21)9-12-25(28)27(22)16-19-7-5-4-6-8-19/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSKBWGQSJXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)



![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)
![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)


![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)